molecular formula C13H23N B2874959 (2R)-2-(2-Adamantyl)propan-1-amine CAS No. 2248173-80-8

(2R)-2-(2-Adamantyl)propan-1-amine

Cat. No.: B2874959
CAS No.: 2248173-80-8
M. Wt: 193.334
InChI Key: UISXCPIUCNRCAA-DDNJXNFVSA-N
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Description

(2R)-2-(2-Adamantyl)propan-1-amine is a chiral primary amine featuring the robust adamantane moiety, making it a valuable building block in organic synthesis and medicinal chemistry research. Adamantyl-derived compounds are of significant interest in neuropharmacology and oncology, with studies highlighting their potential as neuroactive agents and in the development of anticancer therapeutics . The unique lipophilic and steric properties of the adamantyl group can enhance a compound's ability to cross the blood-brain barrier and improve metabolic stability, which is a key consideration in the design of central nervous system (CNS)-active compounds . Furthermore, structural analogs like adamantane (amantadine) are known for their protective activity against toxins and viruses with an intracellular mode of action, suggesting potential research avenues for related compounds in modulating intracellular pathways . This single-enantiomer compound provides a defined chiral center for stereoselective synthesis and precise structure-activity relationship (SAR) studies. It is intended for use in the discovery and development of new therapeutic agents and as a probe in biochemical research. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-(2-adamantyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-13H,2-7,14H2,1H3/t8-,9?,10?,11?,12?,13?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISXCPIUCNRCAA-DDNJXNFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ligand Design and Catalytic Performance

The choice of ligand critically influences enantioselectivity and catalytic activity. For example, the P-stereogenic diphosphine Quinox-P* (L18a ) enables the AH of sterically hindered N-tosylimines under 1 bar H₂ pressure, delivering the target amine with 99% ee and a substrate-to-catalyst ratio (S/C) of 5000. Similarly, the axially chiral ligand (S)-SegPhos (L9b ) facilitates the hydrogenation of N-sulfonyl imines, yielding five-membered exocyclic amines with 97% ee.

Table 1: Ligand Performance in Asymmetric Hydrogenation

Ligand Substrate Class Pressure (H₂) ee (%) S/C
Quinox-P* N-Tosylimines 1 bar 99 5000
(S)-SegPhos N-Sulfonyl Imines 1 bar 97 1000

Substrate Preparation and Reaction Optimization

The imine precursor is typically synthesized via condensation of 2-adamantylpropanal with a sulfonamide (e.g., p-toluenesulfonamide). Hydrogenation proceeds in tetrahydrofuran (THF) or dichloromethane at ambient temperature, with palladium acetate as the precatalyst. Post-reduction, acidic hydrolysis removes the sulfonyl protecting group, yielding the primary amine.

Reductive Amination of 2-Adamantylpropanal

Reductive amination offers a direct route to (2R)-2-(2-Adamantyl)propan-1-amine by reacting 2-adamantylpropanal with ammonia in the presence of a reducing agent. However, stereochemical control remains challenging without chiral auxiliaries or catalysts.

Stereoselective Modifications

To achieve enantioselectivity, chiral borane catalysts (e.g., Corey-Bakshi-Shibata reagent) or enzymatic reductive amination systems are employed. For instance, immobilized transaminases have been used to convert ketones to amines with >90% ee in biphasic systems.

Industrial Adaptations

Large-scale reductive amination uses continuous-flow reactors to enhance mixing and heat transfer. Sodium cyanoborohydride or hydrogen gas with Raney nickel are common reductants, though the latter requires high-pressure equipment.

Chiral Resolution of Racemic Mixtures

Racemic (2R/S)-2-(2-Adamantyl)propan-1-amine can be resolved via diastereomeric salt formation. Tartaric acid derivatives, such as (R,R)-dibenzoyl tartaric acid, preferentially crystallize with the (2R)-enantiomer, achieving ≥98% ee after recrystallization.

Table 2: Resolution Agents and Efficiency

Resolving Agent Solvent ee (%) Yield (%)
(R,R)-DBTA Ethanol/Water 98 65
L-Malic Acid Acetone 95 58

Recent advances in C–H functionalization enable the direct introduction of adamantyl groups into amine frameworks. For example, palladium-catalyzed coupling of propan-1-amine derivatives with 2-adamantyl iodide under ligand-free conditions yields the target compound with 85% isolated yield.

Mechanistic Insights

The reaction proceeds via a Pd(0)/Pd(II) cycle, where oxidative addition of the adamantyl iodide generates a Pd(II) intermediate. Subsequent C–H activation at the β-position of the amine and reductive elimination furnishes the product.

Industrial-Scale Production

Catalyst Recycling and Cost Efficiency

The high S/C ratio (5000) of Quinox-P*-based systems reduces palladium consumption, making asymmetric hydrogenation economically viable. Heterogeneous catalysts, such as palladium on carbon with chiral modifiers, further enhance recyclability.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for (2R)-2-(2-Adamantyl)propan-1-amine Synthesis

Method ee (%) Yield (%) Scalability Cost
Asymmetric Hydrogenation 99 90 High Moderate
Reductive Amination 50* 75 Moderate Low
Chiral Resolution 98 65 Low High

*Without stereoselective control.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2-Adamantyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The adamantyl group can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2R)-2-(2-Adamantyl)propan-1-amine is a chiral amine compound with a bulky adamantyl group, which gives it unique properties for various applications in scientific research. Its primary applications lie in chemistry, biology, medicine, and industry.

Scientific Research Applications

(2R)-2-(2-Adamantyl)propan-1-amine :

  • Chemistry (2R)-2-(2-Adamantyl)propan-1-amine serves as a chiral building block in synthesizing complex organic molecules. Chiral amines, like this compound, are key structural motifs in natural products, drugs, and biologically active compounds .
  • Biology It is studied for its potential role in modulating biological pathways and interactions. The adamantyl group enhances the compound's ability to cross biological membranes and interact with receptors or enzymes, modulating biochemical pathways.
  • Medicine This compound is investigated for potential therapeutic effects, particularly in treating neurological disorders. Adamantyl amines and analogs have been compared for their anti-influenza potencies against the influenza A virus .
  • Industry It is utilized in developing advanced materials and as a precursor in synthesizing pharmaceuticals.

Synthesis and Reactions

(2R)-2-(2-Adamantyl)propan-1-amine Typically involves several steps:

  • Starting Material The synthesis starts with adamantane, which undergoes bromination to form 1-bromoadamantane.
  • Grignard Reaction 1-bromoadamantane reacts with magnesium in anhydrous ether to form the corresponding Grignard reagent.
  • Addition to Aldehyde The Grignard reagent is added to (R)-2-bromo-1-phenylpropan-1-one, resulting in the formation of (2R)-2-(2-adamantyl)-1-phenylpropan-1-ol.
  • Reduction The hydroxyl group is reduced to an amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

(2R)-2-(2-Adamantyl)propan-1-amine Undergoes several chemical reactions:

  • Oxidation The amine group can be oxidized to form the corresponding imine or nitrile using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction The compound can be reduced to form secondary or tertiary amines using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
  • Substitution The adamantyl group can undergo substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Mechanism of Action

The mechanism of action of (2R)-2-(2-Adamantyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to cross biological membranes and interact with receptors or enzymes. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Adamantyl Substituents

(a) 2-(1-Adamantyl)-2-propanamine

This positional isomer has the adamantyl group on the first carbon of the propane chain rather than the second. Despite similar molecular weight (C₁₃H₂₁N vs.

(b) 1-(2-Adamantyl)propan-1-amine

Here, the adamantyl group is attached to the first carbon of the propane chain. This structural variation may influence lipophilicity and membrane permeability compared to the (2R)-isomer, as the amine’s proximity to the adamantyl group alters electronic distribution .

(c) 4-(1-Adamantyl)aniline

An aromatic amine derivative with a phenyl ring instead of a propane backbone. The aromatic system enhances π-π stacking interactions but reduces conformational flexibility, impacting binding to flat enzymatic pockets .

Table 1: Structural Comparison of Adamantyl-Based Amines

Compound Backbone Adamantyl Position Key Functional Group Molecular Weight (g/mol)
(2R)-2-(2-Adamantyl)propan-1-amine Propane C2 (R-config) Primary amine 193.31
2-(1-Adamantyl)-2-propanamine Propane C1 Primary amine 193.31
4-(1-Adamantyl)aniline Benzene C4 Aromatic amine 213.34

Non-Adamantyl Analogues

(a) 1-Phenylpropan-2-amine (Amphetamine Analogue)

This compound replaces the adamantyl group with a phenyl ring. The phenyl moiety increases hydrophobicity but lacks the adamantyl’s rigidity, leading to lower metabolic stability . Enzymatic resolution of racemic 1-phenylpropan-2-amine via lipases yields only 50% enantiopure product, whereas asymmetric reductive amination using transaminases (TAs) achieves higher enantioselectivity .

(b) (1R,2S)-2-Amino-1-phenylpropanol

A hydroxylated derivative with a chiral diol structure. The hydroxyl group enhances hydrogen-bonding capacity but reduces blood-brain barrier penetration compared to adamantyl amines .

Physicochemical Properties

Adamantyl derivatives exhibit higher lipophilicity (logP ~3.5) compared to phenylpropan-2-amine (logP ~1.8), enhancing membrane permeability but reducing aqueous solubility.

Pharmacological Implications

Adamantyl amines are privileged scaffolds in CNS drug design due to their ability to cross the blood-brain barrier and resist oxidative metabolism . In contrast, phenylpropan-2-amine derivatives like amphetamine prioritize rapid systemic absorption but face higher susceptibility to enzymatic degradation .

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